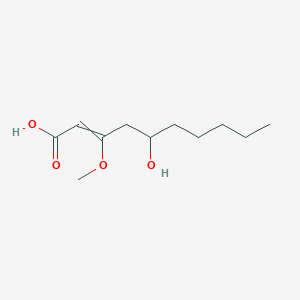

5-Hydroxy-3-methoxydec-2-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

920266-00-8 |

|---|---|

Molecular Formula |

C11H20O4 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

5-hydroxy-3-methoxydec-2-enoic acid |

InChI |

InChI=1S/C11H20O4/c1-3-4-5-6-9(12)7-10(15-2)8-11(13)14/h8-9,12H,3-7H2,1-2H3,(H,13,14) |

InChI Key |

LUKBVAKONHBHSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC(=CC(=O)O)OC)O |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations

Systematic IUPAC Naming and Conventional Descriptors for 5-Hydroxy-3-methoxydec-2-enoic Acid

The systematic name for this compound is derived by following the nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC). The naming convention prioritizes the principal functional group, which in this case is the carboxylic acid.

The process for determining the IUPAC name is as follows:

Identify the Principal Functional Group: The carboxylic acid (-COOH) group is the highest-priority functional group in the molecule, and its carbon is designated as carbon-1 (C1).

Identify the Parent Chain: The longest continuous carbon chain containing the principal functional group is a decane (B31447) chain (10 carbons).

Identify and Number Substituents: The molecule contains a double bond, a hydroxyl group (-OH), and a methoxy (B1213986) group (-OCH₃). Numbering starts from the carboxylic acid carbon.

The double bond is located between C2 and C3, hence the "-2-en" infix.

The methoxy group is on C3.

The hydroxyl group is on C5.

A pentyl group (C₅H₁₁) is attached to C5.

Alphabetize Substituents: The substituents are named and placed in alphabetical order: "hydroxy" before "methoxy".

Combining these elements yields the base name This compound . This name, however, is incomplete without specifying the stereochemistry, which will be discussed in the following sections.

| Component | Position | IUPAC Term |

| Main Chain | 10 Carbons | dec- |

| Double Bond | C2-C3 | -2-en- |

| Principal Group | C1 | -oic acid |

| Substituent 1 | C3 | 3-methoxy |

| Substituent 2 | C5 | 5-hydroxy |

This interactive table summarizes the components of the IUPAC name.

Geometric Isomerism (E/Z Configurations) of the 2-Enoic Acid Moiety

The presence of a double bond at the C2-C3 position introduces geometric isomerism. The configuration is designated as either E (entgegen, "opposite") or Z (zusammen, "together") based on the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on the double-bond carbons. brainly.inyoutube.com

For the C2 carbon:

The carboxylic acid group (-COOH) has a higher priority than the hydrogen atom (not explicitly shown, but implied).

For the C3 carbon:

The methoxy group (-OCH₃) has a higher priority than the rest of the carbon chain originating from C4.

The spatial arrangement of these high-priority groups around the double bond determines the isomer:

(E)-5-Hydroxy-3-methoxydec-2-enoic acid : The -COOH group (on C2) and the -OCH₃ group (on C3) are on opposite sides of the double bond.

(Z)-5-Hydroxy-3-methoxydec-2-enoic acid : The -COOH group (on C2) and the -OCH₃ group (on C3) are on the same side of the double bond.

The properties of these isomers can differ, as seen in simpler α,β-unsaturated acids like crotonic acid, where the cis (Z) isomer, isocrotonic acid, converts to the more stable trans (E) isomer at its boiling point. wikipedia.org

Chiral Centers and Enantiomeric/Diastereomeric Forms of this compound

The carbon atom at position 5 (C5) is a chiral center because it is bonded to four different groups:

A hydroxyl group (-OH).

A hydrogen atom (-H).

A pentyl group (-CH₂(CH₂)₃CH₃).

The rest of the molecule back to the carboxylic acid (-CH₂-C(OCH₃)=CH-COOH).

This chirality means that C5 can exist in two different spatial configurations, designated as R (rectus) or S (sinister) according to CIP rules. The presence of one chiral center means the molecule can exist as a pair of enantiomers:

(5R)-5-Hydroxy-3-methoxydec-2-enoic acid

(5S)-5-Hydroxy-3-methoxydec-2-enoic acid

When combined with the geometric isomerism of the double bond, the molecule has a total of 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, and the relationship between a member of one pair and a member of the other pair is diastereomeric.

| Stereoisomer Full Name | Relationship |

| (2E, 5R)-5-Hydroxy-3-methoxydec-2-enoic acid | Enantiomer of (2E, 5S) |

| (2E, 5S)-5-Hydroxy-3-methoxydec-2-enoic acid | Enantiomer of (2E, 5R) |

| (2Z, 5R)-5-Hydroxy-3-methoxydec-2-enoic acid | Enantiomer of (2Z, 5S) |

| (2Z, 5S)-5-Hydroxy-3-methoxydec-2-enoic acid | Enantiomer of (2Z, 5R) |

This interactive table outlines the possible stereoisomers.

Tautomeric Forms and Equilibrium Dynamics

Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. pressbooks.pub For α,β-unsaturated carbonyl compounds, keto-enol tautomerism is a common phenomenon. pressbooks.publibretexts.org However, in this compound, the C3 position is substituted with a methoxy group, not a hydrogen. This prevents the typical α-hydrogen abstraction required for forming a dienol tautomer involving the C2-C3 double bond.

The primary potential for tautomerism in this molecule involves the carboxylic acid group itself. Carboxylic acids can exhibit tautomerism, though the equilibrium heavily favors the standard carboxylic acid form over its less stable tautomer, a 1,1-dihydroxy-alkene.

Another consideration is the potential for vinylogous tautomerism, where the conjugation extends the reactivity. echemi.com In this specific structure, the presence of the methoxy group significantly influences the electronic properties of the conjugated system, but does not provide a readily available proton for the typical keto-enol type of rearrangement seen in compounds with α-hydrogens. stackexchange.com Therefore, significant tautomeric equilibria beyond that inherent to the carboxylic acid group are not expected under normal conditions.

Natural Occurrence and Advanced Analytical Profiling

Botanical Sources and Biodiversity Distribution of 5-Hydroxy-3-methoxydec-2-enoic Acid

This compound has been identified in at least two distinct plant species, suggesting its presence in the plant kingdom, although its distribution appears to be specific and not widespread. The documented botanical sources for this compound are:

Phyllanthus emblica L. : Also known as Indian gooseberry or Amla, this plant is widely used in traditional Tibetan and Chinese medicine. The compound was identified as a constituent of the tannin-rich fraction of P. emblica sourced from Nepal. nih.gov This plant is recognized for a variety of biological activities, including antioxidant and anti-inflammatory properties. nih.gov

Panax notoginseng (Burk.) F.H. Chen : Commonly known as Sanqi or Tianqi, the root of this plant is a significant herb in traditional Chinese medicine. blogspot.com A 2017 review article lists this compound as a compound isolated from the root of P. notoginseng. blogspot.com

The discovery of this compound in two different medicinal plants from distinct geographical regions and plant families points to its potential as a specialized fatty acid with possible, though yet unexplored, biological relevance. nih.gov

Methodologies for Extraction and Enrichment from Biological Matrices

The extraction of this compound has been described in the context of a broader phytochemical analysis of Phyllanthus emblica. The process for obtaining the tannin-rich fraction containing the compound involved the following steps:

Initial Extraction : The crude plant material was extracted with ethanol.

Chromatographic Separation : The resulting extract was subjected to column chromatography using an HPD-400 macroporous resin to separate the components. nih.gov

Sample Preparation for Analysis : A powdered sample of the enriched fraction was suspended in methanol (B129727). This mixture was then filtered through a 0.22 μm PTFE syringe filter, and the filtrate was centrifuged at 13,000 rpm for 10 minutes. The final supernatant was collected for analytical testing. nih.gov

This multi-step procedure was designed to enrich the tannin fraction of the plant, where this compound was identified.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Identification and Provisional Characterization

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been instrumental in the provisional identification of this compound in plant extracts. nih.gov In the analysis of the tannin fraction of Phyllanthus emblica, a UPLC-MS/MS instrument equipped with an electrospray ionization (ESI) source in negative ionization mode was utilized. nih.gov

The chromatographic separation was achieved using a UPLC BEH C18 column (1.7 μm, 2.1 × 100 mm) with a gradient elution program. The mobile phase consisted of methanol (A) and a mixture of water and acetic acid (100:0.2, v/v) (B). The gradient elution was performed over a 34-minute run time. nih.gov

The mass spectrometry data provided the basis for the provisional identification of the compound. The key parameters from the UPLC-MS/MS analysis are summarized in the table below:

| Parameter | Value | Reference |

| Retention Time (t R ) | 22.54 min | nih.gov |

| Molecular Formula | C 25 H 30 O 8 | nih.gov |

| [M-H] - (m/z) | 457.1856 | nih.gov |

| MS 2 Fragment Ions (m/z) | 414.1181, 371.1286 | nih.gov |

The fragmentation pattern observed in the MS/MS analysis, showing the loss of specific chemical groups, was crucial for the structural elucidation and provisional identification of this compound within the complex plant matrix. nih.gov

Other Hyphenated Chromatographic Techniques for Detection and Quantification

Hyphenated techniques are essential for separating and identifying compounds within complex biological samples. The choice of technique often depends on the specific analytical goals, such as quantification, structural elucidation, or broad-spectrum screening.

Biosynthesis of 5 Hydroxy 3 Methoxydec 2 Enoic Acid

Proposed Biosynthetic Pathways and Precursors (e.g., Polyketide or Fatty Acid Metabolism)

The structure of 5-Hydroxy-3-methoxydec-2-enoic acid, a ten-carbon chain with hydroxyl and methoxy (B1213986) functional groups, strongly suggests its origin from either fatty acid or polyketide biosynthesis. researchgate.netwikipedia.org

Fatty Acid Synthase (FAS) Pathway Analogy: In fatty acid synthesis, a starter unit, typically acetyl-CoA, is sequentially elongated by the addition of two-carbon units from malonyl-CoA. researchgate.netnih.gov A similar mechanism could form the ten-carbon backbone of the target molecule.

Polyketide Synthase (PKS) Pathway: Polyketide synthases (PKSs) are multifunctional enzymes that, like FAS, build carbon chains from simple acyl-CoA precursors. wikipedia.orgnih.gov However, PKSs exhibit greater diversity in the choice of starter and extender units and have a variable degree of reduction of the β-keto group formed during each condensation step. researchgate.netwikipedia.org This variability could account for the hydroxyl group at the C-5 position.

Precursors: The likely primary precursors for the carbon backbone are:

Starter Unit: Acetyl-CoA (a two-carbon unit).

Extender Units: Malonyl-CoA (a three-carbon unit, contributing two carbons to the chain after decarboxylation). researchgate.net

Enzymatic Machinery Involved in Carbon Chain Elongation and Functionalization

The biosynthesis would likely involve a modular or iterative polyketide synthase (PKS) or a modified fatty acid synthase (FAS) system. researchgate.netnih.gov

Core Enzymatic Domains:

Acyltransferase (AT): Selects and loads the starter and extender units onto the acyl carrier protein (ACP). researchgate.netnih.gov

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain. researchgate.netnih.gov

Ketosynthase (KS): Catalyzes the Claisen condensation reaction that extends the carbon chain. researchgate.netnih.gov

Functionalization Enzymes:

Ketoreductase (KR): A ketoreductase domain would be responsible for the reduction of a β-keto group to a hydroxyl group, which after subsequent dehydration and another round of reduction could lead to the hydroxyl group at C-5. wikipedia.orgnih.gov

Dehydratase (DH): Removes a water molecule to create a double bond. wikipedia.orgnih.gov

Enoylreductase (ER): Reduces the double bond to a single bond. wikipedia.orgnih.gov The presence of the double bond at C-2 suggests that the final enoylreductase step might be absent or bypassed in the last cycle.

O-Methyltransferase (O-MT): The methoxy group at C-3 is a key feature. An O-methyltransferase would be required to catalyze the transfer of a methyl group from a donor like S-adenosyl methionine (SAM) to a hydroxyl group at the C-3 position. nih.govresearchgate.net This methylation could occur on the polyketide chain while it is still attached to the PKS or after its release.

Thioesterase (TE): Cleaves the final polyketide chain from the ACP, releasing the free carboxylic acid. wikipedia.org

Stereochemical Control in Biosynthetic Transformations

The stereochemistry of the hydroxyl group at C-5 and the geometry of the double bond at C-2 would be tightly controlled by the specific enzymes involved. nih.gov

Ketoreductases (KRs): The three-dimensional structure of the KR domain's active site determines the stereochemistry of the resulting hydroxyl group (either R or S configuration). nih.gov

Dehydratases (DHs): DH domains control the geometry of the resulting double bond, leading to either a cis or trans configuration. nih.gov

Without experimental data, the specific stereochemistry of naturally produced this compound remains unknown.

Genetic and Molecular Basis of Biosynthetic Regulation in Producing Organisms

The genes encoding the biosynthetic enzymes for a specific natural product are typically clustered together on the chromosome of the producing organism, forming a biosynthetic gene cluster (BGC) . This co-localization facilitates the coordinated regulation of the entire pathway.

The BGC for this compound would be expected to contain:

The gene for the core PKS or FAS-like enzyme.

Genes for tailoring enzymes, such as the crucial O-methyltransferase.

Genes for regulatory proteins (e.g., transcription factors) that control the expression of the BGC in response to developmental or environmental cues.

Genes for transporter proteins that may be involved in secreting the final product.

Identifying and characterizing this putative gene cluster would be the key to understanding the biosynthesis of this compound and would open the door to its heterologous production in a more tractable host organism like Escherichia coli or yeast. nih.gov

Chemical Reactivity and Mechanistic Organic Chemistry of 5 Hydroxy 3 Methoxydec 2 Enoic Acid

Reactions of the Carboxylic Acid Functional Group (e.g., Esterification, Amidation)

The carboxylic acid moiety is a primary site for nucleophilic acyl substitution reactions.

Esterification: The carboxyl group can be readily converted to an ester. This is typically achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to a more reactive acyl chloride followed by reaction with an alcohol. For instance, reacting the acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield the corresponding methyl ester. The process is an equilibrium that is driven to completion by using an excess of the alcohol or by removing water as it is formed.

Amidation: Direct conversion of the carboxylic acid to an amide by reaction with an amine is possible but often requires high temperatures to drive off water. More efficient methods involve the activation of the carboxylic acid. One such method is the use of coupling agents like dicyclohexylcarbodiimide (DCC). Alternatively, heterogeneous catalysts can be employed. For example, niobium(V) oxide (Nb₂O₅) has been shown to be an effective and reusable Lewis acid catalyst for the direct amidation of various carboxylic acids with amines, showcasing broad functional group tolerance. manchester.ac.uk Another common strategy is to first convert the carboxylic acid to its methyl ester and then treat it with the desired amine, often facilitated by enzymatic catalysts like immobilized Candida antarctica lipase B (CaLB). chemrxiv.org

Table 1: Representative Reactions of the Carboxylic Acid Group

| Reaction | Reagents and Conditions | Expected Product |

|---|---|---|

| Esterification | R'-OH, cat. H₂SO₄, heat | 5-Hydroxy-3-methoxydec-2-enoate ester |

| Amidation (Direct) | R'R''NH, Nb₂O₅ catalyst, heat | N,N-substituted-5-hydroxy-3-methoxydec-2-enamide |

| Amidation (via ester) | 1. CH₃OH, H⁺ 2. R'R''NH, Lipase catalyst | N,N-substituted-5-hydroxy-3-methoxydec-2-enamide |

Transformations of the Alkene Moiety (e.g., Hydrogenation, Epoxidation, Dihydroxylation, Cycloaddition)

The electron-rich C2=C3 double bond is susceptible to a variety of addition reactions. The presence of the methoxy (B1213986) group makes it an enol ether, which influences its reactivity.

Hydrogenation: The alkene can be selectively reduced to a single bond. Catalytic hydrogenation is the standard method, and chemoselectivity is a key consideration. Using catalysts like rhodium hydride complexes allows for the selective hydrogenation of the C=C double bond in α,β-unsaturated carbonyl compounds without reducing the carbonyl group. chemistryviews.org Similarly, copper(I)/N-heterocyclic carbene complexes have been developed for the catalytic hydrogenation of enoates. rsc.org Bimetallic systems such as Pd-Sn have also demonstrated high selectivity for the olefinic double bond in α,β-unsaturated systems. researchgate.net These methods would likely reduce the C2=C3 bond to yield 5-hydroxy-3-methoxydecanoic acid.

Epoxidation: The alkene can be converted to an epoxide, a three-membered cyclic ether. This is commonly achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). A crucial factor in this molecule is the presence of the hydroxyl group at the C5 position, which is allylic to the double bond. This hydroxyl group can direct the epoxidation to occur on the same face of the molecule, a phenomenon known as stereodirecting effect. This occurs via a transition state stabilized by hydrogen bonding between the alcohol and the peroxy acid. nih.gov

Dihydroxylation: The alkene can be converted to a vicinal diol (having hydroxyl groups on adjacent carbons). A standard and highly stereospecific method is the Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). masterorganicchemistry.com This reaction proceeds through a cyclic osmate ester intermediate, resulting in the syn-addition of the two hydroxyl groups across the double bond. masterorganicchemistry.comorganic-chemistry.org This would yield 2,3,5-trihydroxy-3-methoxydecanoic acid.

Cycloaddition: The C2=C3 double bond, being part of an α,β-unsaturated system, can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. While the enol ether character might affect reactivity compared to simple enoates, it could react with electron-rich dienes, particularly under Lewis acid catalysis, to form six-membered rings.

Table 2: Representative Transformations of the Alkene Moiety

| Reaction | Reagents and Conditions | Expected Product | Stereochemistry |

|---|---|---|---|

| Hydrogenation | H₂, Rh or Cu(I) catalyst | 5-Hydroxy-3-methoxydecanoic acid | N/A |

| Epoxidation | m-CPBA, CH₂Cl₂ | 2,3-Epoxy-5-hydroxy-3-methoxydecanoic acid | syn to C5-OH |

| Dihydroxylation | cat. OsO₄, NMO | 2,3,5-Trihydroxy-3-methoxydecanoic acid | syn-addition |

| Cycloaddition | Diene (e.g., Butadiene), heat or Lewis Acid | Cyclohexene derivative | Endo preference typical |

Reactivity of the Hydroxyl Group (e.g., Etherification, Oxidation, Esterification)

The secondary hydroxyl group at C5 is a versatile functional handle for various transformations.

Etherification: The hydroxyl group can be converted into an ether. The most common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, followed by nucleophilic substitution (SN2) with an alkyl halide (e.g., methyl iodide). masterorganicchemistry.comchemistrytalk.orgwikipedia.org Given that the hydroxyl group is on a secondary carbon, care must be taken to use primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.com

Oxidation: As a secondary alcohol, the C5-hydroxyl group can be oxidized to a ketone. A key challenge is to perform this oxidation selectively without affecting the alkene. Pyridinium chlorochromate (PCC) is a well-suited reagent for this purpose. masterorganicchemistry.comlibretexts.org It is a mild oxidant that operates under anhydrous conditions in solvents like dichloromethane (CH₂Cl₂) and is known to convert secondary alcohols to ketones efficiently, generally without reacting with double bonds. organicchemistrytutor.comrdd.edu.iq This transformation would yield 3-methoxy-5-oxodec-2-enoic acid.

Esterification: The hydroxyl group can be acylated to form an ester. This is typically achieved by reacting it with an acyl chloride or an acid anhydride in the presence of a base like pyridine. nih.gov For example, treatment with acetyl chloride and pyridine would convert the hydroxyl group into an acetate ester. This reaction is generally faster and occurs under milder conditions than the esterification of the carboxylic acid, allowing for selective transformation.

Reactions Involving the Methoxy Group

The methoxy group at the C3 position is part of a vinyl ether (or enol ether) system. While generally stable, this functionality can be cleaved under specific, typically harsh, conditions. The most common method for cleaving ethers, particularly aryl methyl ethers and other electron-rich ethers, is treatment with strong protic acids like HBr or HI, or with strong Lewis acids like boron tribromide (BBr₃). researchgate.netlibretexts.org The reaction with BBr₃ proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govresearchgate.net This would cleave the methyl-oxygen bond, ultimately yielding a β-keto acid, which may be unstable and prone to decarboxylation. These harsh conditions would likely affect other functional groups in the molecule.

Intramolecular Rearrangements and Cyclization Pathways

The spatial proximity of the different functional groups allows for several potential intramolecular reactions.

Lactonization: The C5-hydroxyl group can attack the electrophilic carbonyl carbon of the carboxylic acid in an intramolecular esterification. This cyclization would result in the formation of a seven-membered ring, a δ-lactone. This reaction is typically promoted by acid catalysis and heat, with the removal of water to drive the equilibrium toward the cyclic product. youtube.com

Intramolecular Michael Addition: A more favorable pathway, given the electronic nature of the α,β-unsaturated system, is the intramolecular conjugate addition (oxa-Michael reaction) of the C5-hydroxyl group to the electron-deficient C2 position. chemrxiv.org This reaction, which can be catalyzed by either acid or base, would lead to the formation of a five-membered tetrahydrofuran ring. Such reactions are known to proceed with high diastereoselectivity. rsc.org The development of bifunctional catalysts has enabled these additions to less reactive α,β-unsaturated esters and amides, suggesting the pathway is highly feasible. nih.govacs.org

Elucidation of Reaction Mechanisms and Transition States

The mechanisms for the reactions of 5-Hydroxy-3-methoxydec-2-enoic acid are well-precedented in organic chemistry.

Nucleophilic Acyl Substitution (Esterification/Amidation): These reactions proceed via a classic tetrahedral intermediate. In acid-catalyzed esterification, the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by the alcohol. For amidation using a Lewis acid catalyst like Nb₂O₅, the mechanism involves activation of the carbonyl group by coordination to the Lewis acid site. manchester.ac.uk

Alkene Additions: The syn-dihydroxylation with OsO₄ involves a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester intermediate which is then hydrolyzed to the diol. masterorganicchemistry.com Epoxidation with peroxy acids proceeds through a concerted "butterfly" transition state where the oxygen is delivered to the double bond. For this specific molecule, the transition state for epoxidation is likely stabilized by an intramolecular hydrogen bond between the C5-hydroxyl group and the distal oxygen of the peroxy acid, which accounts for the diastereoselective delivery of the epoxide oxygen. nih.gov

Hydroxyl Group Reactions: The Williamson ether synthesis is a classic SN2 mechanism, involving the backside attack of the C5-alkoxide on the primary alkyl halide. wikipedia.org The oxidation with PCC involves the formation of a chromate ester intermediate, followed by an E2-like elimination where a base removes the proton from C5, leading to the formation of the C=O double bond and reduction of Cr(VI) to Cr(IV). libretexts.org

Cyclization Pathways: The intramolecular oxa-Michael addition proceeds by the nucleophilic attack of the C5-hydroxyl group on the β-carbon (C2) of the conjugated system, forming an enolate intermediate which is then protonated to give the final tetrahydrofuran derivative. Computational studies of similar reactions have been used to analyze the transition-state structures and explain the observed enantioselectivity with chiral catalysts. chemrxiv.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules. For α,β-unsaturated carboxylic acids, DFT studies reveal key insights into their chemical behavior.

Theoretical calculations on related α,β-unsaturated carbonyl compounds indicate that the presence of the conjugated system significantly influences the electron distribution across the molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding reactivity. In these systems, the HOMO is typically associated with the π-system of the double bond, while the LUMO is often centered on the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. physchemres.org A smaller gap generally suggests higher reactivity.

For a molecule like 5-Hydroxy-3-methoxydec-2-enoic acid, the hydroxyl and methoxy (B1213986) groups would further modulate the electronic properties. These electron-donating groups would likely increase the energy of the HOMO, potentially narrowing the HOMO-LUMO gap and influencing the molecule's susceptibility to electrophilic attack.

Table 1: Predicted Electronic Properties of Structurally Similar α,β-Unsaturated Carboxylic Acids

| Property | Predicted Characteristic for this compound | Basis of Prediction from Analogous Compounds |

| HOMO-LUMO Gap | Moderate | The conjugated system tends to lower the gap, but the saturated alkyl chain has a minimal electronic effect. |

| Electron Density | High on the carbonyl oxygen and the α-carbon | Resonance effects in the α,β-unsaturated system pull electron density towards the carbonyl group. |

| Reactivity Hotspots | Nucleophilic attack at the β-carbon, Electrophilic attack at the carbonyl oxygen | Based on the typical reactivity patterns of α,β-unsaturated carbonyl compounds. libretexts.org |

This table presents predicted properties based on general principles of computational chemistry applied to analogous structures, not on direct calculations for this compound.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological function and physical properties of a flexible molecule like this compound are intrinsically linked to its conformational preferences. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules.

Studies on long-chain fatty acids, such as oleic acid and its hydroxylated derivatives, provide a model for how this compound might behave. nih.gov MD simulations of these molecules, often within a simulated biological environment like a lipid bilayer, reveal how they orient and flex. The long decanoic acid chain of this compound would grant it significant conformational freedom. The interplay between the hydrophilic carboxylic acid head and the hydrophobic alkyl tail would dictate its orientation in different solvent environments.

MD simulations can also shed light on the intramolecular interactions, such as hydrogen bonding between the hydroxyl group at the 5-position and the carboxylic acid moiety, which could lead to more compact, folded conformations. The presence of the rigid double bond at the 2-position will constrain the conformational freedom of the head group.

Table 2: Key Conformational Features of Long-Chain Hydroxy Fatty Acids from MD Simulations

| Feature | Observation in Analogous Compounds | Predicted Relevance for this compound |

| Chain Flexibility | High degree of rotational freedom around C-C single bonds. | The decanoic chain will be highly flexible, allowing the molecule to adopt various conformations. |

| Intramolecular H-Bonding | Possible between hydroxyl and carboxyl groups. | The 5-hydroxy group could form a hydrogen bond with the carboxylic acid, influencing the overall shape. |

| Orientation in Polar Solvents | The carboxylic acid head group orients towards the solvent. | The hydrophilic head will interact with water, while the hydrophobic tail will tend to avoid it. |

| Effect of Unsaturation | The double bond introduces a kink in the chain, restricting local flexibility. | The C2-C3 double bond will create a more rigid segment near the head of the molecule. |

This table is based on findings from MD simulations of similar long-chain fatty acids and serves as a predictive guide. nih.govnih.gov

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are crucial for molecular characterization. While experimental spectra for this compound are not available for direct comparison, theoretical predictions for similar structures offer valuable insights.

For carboxylic acids, DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms with reasonable accuracy. mit.edursc.org The proton of the carboxylic acid group is typically highly deshielded, appearing at a downfield chemical shift (10-12 ppm in ¹H NMR). libretexts.org The carbons of the C=C double bond and the carbonyl group also have characteristic chemical shifts in ¹³C NMR. oregonstate.edu

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The O-H stretch of the carboxylic acid appears as a very broad band in the region of 2500-3300 cm⁻¹, while the C=O stretch is a strong, sharp peak around 1700 cm⁻¹. libretexts.org The C=C stretch of the α,β-unsaturated system would be expected around 1640 cm⁻¹. Computational predictions of vibrational frequencies can help in assigning the peaks in an experimental spectrum. rsc.orgnih.gov

Table 3: Predicted Spectroscopic Data for this compound based on Analogous Compounds

| Spectroscopic Technique | Predicted Key Signals | Reference from Similar Compounds |

| ¹H NMR | Carboxyl H: ~10-12 ppm (broad); Olefinic H: ~5.5-7.0 ppm; Methoxyl H: ~3.5-4.0 ppm | General values for carboxylic acids and unsaturated systems. libretexts.org |

| ¹³C NMR | Carbonyl C: ~165-180 ppm; Olefinic Cs: ~120-150 ppm; Methoxyl C: ~50-60 ppm | Characteristic shifts for carbons in similar chemical environments. oregonstate.edu |

| IR Spectroscopy | O-H (acid): 2500-3300 cm⁻¹ (broad); C=O: ~1700 cm⁻¹ (strong); C=C: ~1640 cm⁻¹ | Typical IR absorption frequencies for carboxylic acids and alkenes. libretexts.org |

These are predicted values and may vary in an actual experimental setting.

In Silico Modeling of Molecular Interactions and Binding Affinities

Understanding how this compound interacts with biological macromolecules, such as enzymes or receptor proteins, is crucial for elucidating its potential biological roles. In silico methods like molecular docking and molecular dynamics simulations are instrumental in predicting these interactions and estimating binding affinities.

Studies on how fatty acids bind to fatty acid-binding proteins (FABPs) provide a valuable model. nih.govnih.gov These studies reveal that fatty acids typically bind in a hydrophobic pocket of the protein, with the carboxylate head group forming hydrogen bonds and salt bridges with polar amino acid residues at the binding site entrance. The long alkyl chain is stabilized by van der Waals interactions within the hydrophobic tunnel.

For this compound, it is plausible that it would adopt a similar binding mode. The decanoic acid tail would likely occupy a hydrophobic cavity, while the carboxylic acid head group would anchor it through electrostatic interactions. The hydroxyl and methoxy groups could form additional hydrogen bonds with the protein, potentially enhancing binding affinity and specificity compared to an unsubstituted fatty acid.

Table 4: Predicted Molecular Interactions and Binding Characteristics

| Interaction Type | Predicted Role in Binding | Basis from Analogous Ligand-Protein Interactions |

| Hydrogen Bonding | The carboxylic acid, hydroxyl, and methoxy groups can act as hydrogen bond donors and acceptors with polar residues of a protein. | Common interaction mode for polar functional groups in protein-ligand complexes. nih.gov |

| Hydrophobic Interactions | The decanoic acid chain will favorably interact with nonpolar amino acid residues in a binding pocket. | The primary driving force for the binding of long-chain fatty acids. nih.gov |

| Electrostatic Interactions | The deprotonated carboxylate group can form salt bridges with positively charged residues like arginine or lysine. | A key interaction for anchoring the carboxylate head group of fatty acids in binding sites. nih.gov |

| Binding Affinity | Potentially moderate to high, depending on the specific protein target. | The combination of hydrophobic and polar interactions suggests the potential for strong binding. |

This table outlines the predicted interactions based on the principles of molecular recognition and studies of similar molecules. nih.govnih.gov

Role in Biological Systems and Molecular Mechanisms

Investigation of Molecular Targets and Ligand-Target Interactions

Currently, there is no publicly available research that identifies the specific molecular targets of 5-Hydroxy-3-methoxydec-2-enoic acid. Consequently, information regarding its ligand-target interactions is also unavailable.

Elucidation of Cellular Mechanisms of Action in Model Biological Systems

Scientific literature lacks studies investigating the cellular mechanisms of action for this compound. There is no available data on its potential for enzyme modulation or its ability to perturb cellular pathways in model biological systems.

Comparative Studies of Biological Activities of this compound and its Analogues in non-human biological contexts

No comparative studies on the biological activities of this compound and its analogues in non-human biological contexts have been found in the surveyed scientific literature.

Contribution to Phytochemistry and Plant Metabolite Function

The primary contribution of this compound to the field of science, based on available data, is in the area of phytochemistry. The compound has been identified as a constituent of at least two plant species:

Phyllanthus emblica L. : A 2021 study conducting a phytochemical analysis of this plant, also known as Indian gooseberry, identified this compound through UPLC-MSn (Ultra-Performance Liquid Chromatography-Mass Spectrometry). nih.gov

Panax notoginseng (Burk.) F.H. Chen : A 2016 review on the traditional uses, phytochemistry, and pharmacology of this plant, a species of ginseng, lists this compound as a chemical constituent isolated from its root. blogspot.com

The identification of this compound in these plants contributes to the broader understanding of their chemical composition and the diversity of plant metabolites. However, its specific function as a metabolite within these plants has not been elucidated.

Future Research Perspectives

Exploration of Novel Synthetic Routes and Derivatization Strategies

The complex stereochemistry and functional group array of 5-Hydroxy-3-methoxydec-2-enoic acid present considerable challenges and opportunities for synthetic organic chemistry. Future research should prioritize the development of efficient and stereoselective total syntheses. While total syntheses for related polyketides like koninginins have been achieved, developing novel routes for this specific acid could improve yield and stereocontrol. nih.gov

Key areas for exploration include:

Asymmetric Catalysis: Investigating novel catalytic methods, such as organocatalysis or transition-metal catalysis, to establish the stereocenters at C5 with high fidelity.

Biocatalysis: Employing enzymes or whole-cell systems to perform key transformations, potentially offering environmentally benign and highly selective reaction steps.

Divergent Synthesis: Designing a synthetic pathway that allows for the late-stage modification of the core structure. This would enable the creation of a library of derivatives by altering the alkyl chain length, modifying the hydroxyl and methoxy (B1213986) groups, or saturating the double bond. purdue.edu Such a library would be invaluable for probing structure-activity relationships.

A successful synthetic strategy would not only confirm the absolute stereochemistry of the natural product but also provide access to quantities sufficient for extensive biological testing and the creation of novel analogues with potentially enhanced or new biological activities. mdpi.com

Deeper Mechanistic Elucidation of Biosynthetic Pathways

This compound is likely a polyketide, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKS). nih.govnih.gov The biosynthesis of these compounds involves a series of condensation and reduction steps. nih.gov While the producing organism, Trichoderma koningii, is known, the specific gene cluster and enzymatic machinery responsible for the synthesis of this particular metabolite have yet to be fully characterized. wikipedia.org

Future research should focus on:

Genome Mining: Identifying the PKS gene cluster responsible for the compound's biosynthesis in T. koningii using bioinformatics and comparative genomics.

Heterologous Expression: Expressing the identified gene cluster in a model host organism to confirm its role in producing the compound and to facilitate pathway engineering.

Enzymatic Studies: Characterizing the individual domains of the PKS enzyme complex to understand how chain length is determined, how the hydroxyl group is introduced, and the mechanism of the O-methylation step. bristol.ac.uk

Elucidating the biosynthetic pathway will provide fundamental insights into how fungi create chemical diversity and will open the door to producing novel "unnatural" natural products through genetic engineering of the PKS enzymes. nih.govacs.org

Advanced Structural Biology Studies of its Molecular Interactions

Secondary metabolites from Trichoderma species are known to have antifungal and plant growth-promoting activities, which are attributed to their interaction with specific molecular targets in other organisms. nih.govresearchgate.net The precise molecular target(s) of this compound are currently unknown. Identifying these targets is a critical step toward understanding its biological function.

Future directions in this area include:

Affinity-Based Target Identification: Using chemically modified probes based on the natural product's structure to isolate and identify its binding partners (e.g., receptors, enzymes) from cell lysates.

X-ray Crystallography and Cryo-EM: Once a target protein is identified, co-crystallizing it with the compound or using cryo-electron microscopy to determine the three-dimensional structure of the complex at atomic resolution. This would reveal the specific molecular interactions responsible for binding and activity.

NMR Spectroscopy: Utilizing techniques like Saturation Transfer Difference (STD) NMR to study the binding epitope of the ligand when bound to its target protein in solution. bristol.ac.uk

These structural biology approaches will provide a definitive understanding of the compound's mechanism of action, which is essential for any potential therapeutic or agricultural applications.

Development of High-Throughput Analytical Methods for Complex Mixtures

Trichoderma species produce a vast arsenal (B13267) of secondary metabolites simultaneously. nih.govnih.gov Isolating and identifying a single compound from this complex chemical background is a significant challenge. Developing advanced analytical methods is crucial for both discovering new, related compounds and for quality control in any future biotechnological production.

Prospective research should aim to:

LC-MS/MS Method Development: Establishing highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the rapid detection and quantification of this compound. bucm.edu.cnpsu.edu This would involve optimizing fragmentation patterns for use in Multiple Reaction Monitoring (MRM) assays.

Metabolomic Profiling: Applying these methods in a broader metabolomics workflow to compare the chemical profiles of different Trichoderma strains or the same strain under different growth conditions. researchgate.net This could reveal regulatory patterns and lead to the discovery of new derivatives.

High-Throughput Screening Integration: Coupling analytical platforms with bioactivity assays to rapidly screen fungal extracts for the presence of this compound and other bioactive molecules, accelerating the discovery process. psu.edu

The table below outlines a potential framework for developing such analytical methods.

| Technique | Objective | Key Parameters for Optimization | Expected Outcome |

| HPLC-DAD-ESI/MS | Qualitative & Quantitative Analysis | Column chemistry, mobile phase gradient, ESI voltage, collision energy. bucm.edu.cnmdpi.com | Identification and quantification of the target compound in crude extracts. |

| Ultrafiltration LC-MS | Bioactive Screening | Enzyme selection, incubation time, centrifugal conditions. psu.edu | Rapid screening of extracts for compounds that interact with a specific target enzyme. |

| Preparative HPLC | Isolation & Purification | Column size, flow rate, solvent system. psu.edu | Obtaining pure compound for structural elucidation and bioassays. |

Expansion of Theoretical and Computational Studies for Structure-Function Relationships

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work. nih.gov For this compound, theoretical studies can provide significant insights where experimental data is lacking and can help rationalize observed biological activities.

Future computational research should encompass:

Conformational Analysis: Determining the preferred three-dimensional shapes of the molecule in different environments, which is crucial for understanding how it fits into a biological receptor.

Molecular Docking: If a protein target is identified (as per section 10.3), computational docking can be used to predict the binding mode and affinity of the natural product and its synthetic derivatives. This can help prioritize which derivatives to synthesize and test. mdpi.com

Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT) to calculate the electronic properties of the molecule, helping to explain its reactivity and the spectroscopic signatures observed in NMR and other analytical techniques.

QSAR (Quantitative Structure-Activity Relationship): Once a library of derivatives with corresponding bioactivity data is available, QSAR models can be built to create a statistical relationship between chemical structure and biological function, enabling the design of more potent compounds. acs.org

These computational approaches, when used in concert with experimental synthesis and testing, will accelerate the research and development cycle for this promising natural product.

Q & A

Q. What are the recommended methods for synthesizing 5-Hydroxy-3-methoxydec-2-enoic acid in laboratory settings?

A multi-step synthetic route is typically employed, involving hydroxylation and methoxylation of dec-2-enoic acid precursors. Key steps include:

- Esterification : Protect the carboxylic acid group using methanol under reflux to avoid undesired side reactions .

- Selective Oxidation : Use catalytic OsO₄ or Sharpless asymmetric dihydroxylation to introduce hydroxyl groups at specific positions .

- Methylation : Employ dimethyl sulfate or methyl iodide under basic conditions to introduce methoxy groups, ensuring regioselectivity via steric or electronic control .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization are critical for isolating high-purity products .

Q. How should researchers handle and store this compound to ensure stability?

- Storage Conditions : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation and hydrolysis .

- Handling Precautions : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation. Avoid contact with strong acids, bases, or oxidizing agents, which may trigger decomposition .

- Stability Monitoring : Regularly analyze samples via HPLC to detect degradation products (e.g., decarboxylated derivatives) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the positions of hydroxyl, methoxy, and double-bond groups (δ 5.3–5.8 ppm for enoic protons; δ 3.8–4.0 ppm for methoxy) .

- IR Spectroscopy : Peaks at ~3200 cm⁻¹ (hydroxyl stretch) and ~1700 cm⁻¹ (carboxylic acid C=O) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

- Comparative Analysis : Use computational tools (e.g., DFT calculations) to predict NMR/IR spectra and compare with experimental data .

- Isotopic Labeling : Introduce ¹³C or ²H labels at ambiguous positions to clarify signal assignments .

- Cross-Validation : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to address discrepancies arising from dynamic effects .

Q. What experimental designs are optimal for studying the compound’s reactivity under varying pH conditions?

- pH Titration Studies : Monitor changes in UV-Vis absorption (200–400 nm) to identify protonation/deprotonation events .

- Kinetic Profiling : Use stopped-flow techniques to measure reaction rates with nucleophiles (e.g., thiols) at pH 3–10 .

- Product Analysis : Employ LC-MS to identify pH-dependent degradation pathways (e.g., lactonization at acidic pH) .

Q. How can ecological risks of this compound be assessed for environmental release studies?

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in soil/water matrices .

- Toxicity Screening : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .

- Bioaccumulation Potential : Calculate logP values (e.g., using HPLC retention times) to estimate partitioning into lipid tissues .

Q. What strategies mitigate interference from impurities during quantitative analysis?

- Sample Pretreatment : Solid-phase extraction (C18 cartridges) to isolate the target compound from polar impurities .

- Chromatographic Optimization : Use reverse-phase HPLC with a pentafluorophenyl column and mobile phase buffered at pH 2.5 (0.1% formic acid) to enhance resolution .

- Internal Standards : Deuterated analogs (e.g., d₃-5-Hydroxy-3-methoxydec-2-enoic acid) for precise quantification via LC-MS/MS .

Data Interpretation and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Purity Assessment : Verify sample purity via DSC (differential scanning calorimetry) and elemental analysis .

- Polymorphism Screening : Perform XRPD (X-ray powder diffraction) to detect crystalline vs. amorphous forms .

- Solvent Recrystallization : Test recrystallization in solvents with varying polarity (e.g., ethanol vs. dichloromethane) to isolate stable polymorphs .

Q. What statistical methods are recommended for reproducibility in biological assays involving this compound?

- Intraclass Correlation Coefficient (ICC) : Calculate ICC values (≥0.75) to assess inter-laboratory reproducibility in biomarker studies .

- Power Analysis : Use ANOVA with post-hoc Tukey tests to determine sample sizes required for detecting significant effects (α = 0.05, β = 0.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.